molecular formula C6H11BrO2 B3052938 Propyl 3-bromopropanoate CAS No. 4890-42-0

Propyl 3-bromopropanoate

Cat. No. B3052938
CAS RN: 4890-42-0
M. Wt: 195.05 g/mol
InChI Key: DXFHVUUGWSXHQY-UHFFFAOYSA-N
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Description

Propyl 3-bromopropanoate is a chemical compound with the molecular formula C6H11BrO2 . It is also known as Propanoic acid, 3-bromo, propyl ester .


Molecular Structure Analysis

The molecular structure of Propyl 3-bromopropanoate is represented by the InChI string: InChI=1S/C6H11BrO2/c1-2-5-9-6(8)3-4-7/h2-5H2,1H3 . This indicates that the molecule consists of 6 carbon atoms, 11 hydrogen atoms, 1 bromine atom, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

Propyl 3-bromopropanoate has a molecular weight of 195.054 . Its physical properties such as melting point, boiling point, and density are 169-171 °C, 179.7±13.0 °C (Predicted), and 1.352±0.06 g/cm3 (Predicted) respectively .

Scientific Research Applications

1. Application in the Study of Epidermal Penetration

Propyl 3-bromopropanoate, also known as 1-Bromopropane, has been extensively studied in the context of dermal absorption. Frasch et al. (2011) investigated the dermal absorption characteristics of 1-Bromopropane, revealing that its absorption potential is dependent upon the type and duration of exposure. This research provides insights into the safe handling of substances like Propyl 3-bromopropanoate in industrial settings (Frasch et al., 2011).

2. Synthesis of Chemical Compounds

Another significant application of Propyl 3-bromopropanoate is in the synthesis of various chemical compounds. Pokhodylo et al. (2017) demonstrated a one-pot synthesis method involving Propyl 3-bromopropanoate for creating 1,2,3-triazole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals (Pokhodylo et al., 2017).

3. Use in the Synthesis of Heterocyclic Compounds

The compound has also been used in the synthesis of heterocyclic compounds. Obushak et al. (2004) explored its role in the preparation of ethyl 3-aryl-2-bromopropanoates, leading to the synthesis of 5-R-benzyl-2-iminoselenazolidin-4-ones. These findings have implications for the development of new chemical entities in medicinal chemistry (Obushak et al., 2004).

4. Role in DNA Damage Studies

1-Bromopropane, a closely related compound, was studied by Toraason et al. (2006) for its potential to cause DNA damage in human leukocytes. This research is crucial for understanding the genotoxic potential of chemicals like Propyl 3-bromopropanoate in occupational settings (Toraason et al., 2006).

5. Application in Polymer Chemistry

In the field of polymer chemistry, Teramoto et al. (2002) investigated the etherification of amylose with 1-bromopropane, demonstrating how such modifications can impart new properties like melt processability and solubility in nonpolar organic solvents to amylose. This study opens avenues for the application of Propyl 3-bromopropanoate in modifying natural polymers (Teramoto et al., 2002).

Safety and Hazards

Propyl 3-bromopropanoate is classified as a hazardous substance. It is highly flammable and causes skin and eye irritation. It is also suspected of causing genetic defects and may damage fertility or the unborn child. Prolonged or repeated exposure if inhaled may cause damage to organs .

properties

IUPAC Name

propyl 3-bromopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BrO2/c1-2-5-9-6(8)3-4-7/h2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXFHVUUGWSXHQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)CCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20278300
Record name Propyl 3-bromopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20278300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4890-42-0
Record name NSC6974
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6974
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Propyl 3-bromopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20278300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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